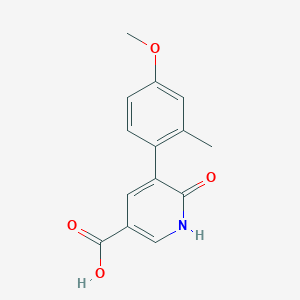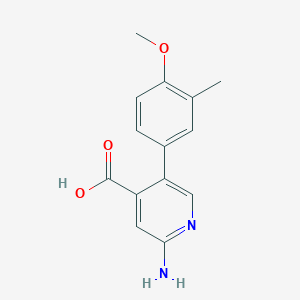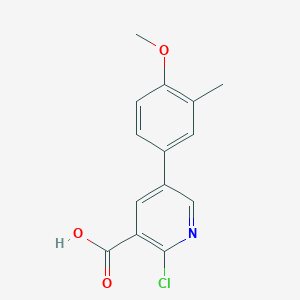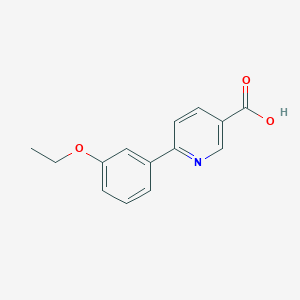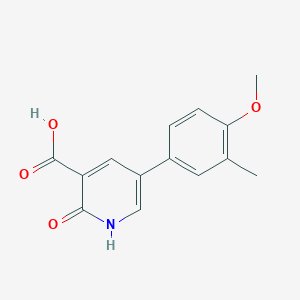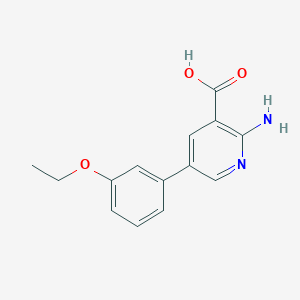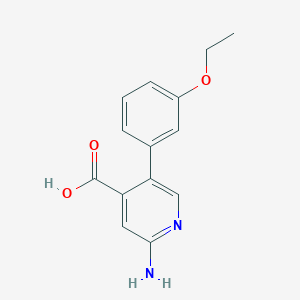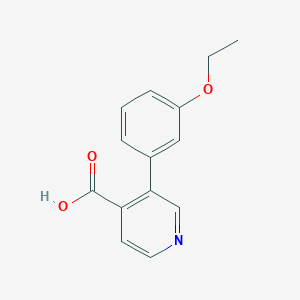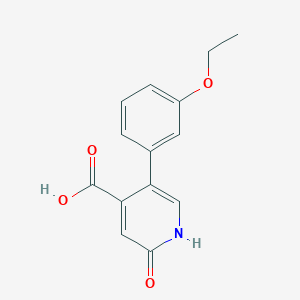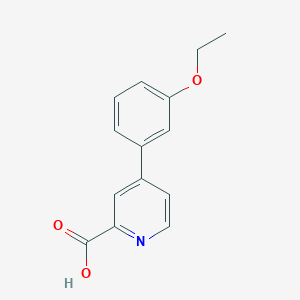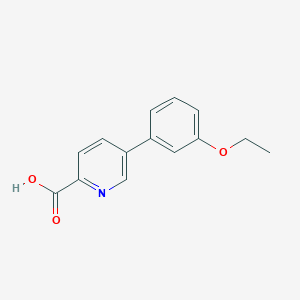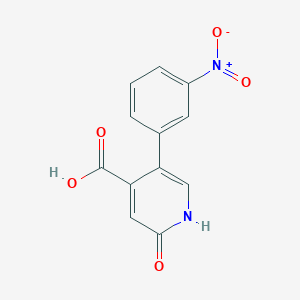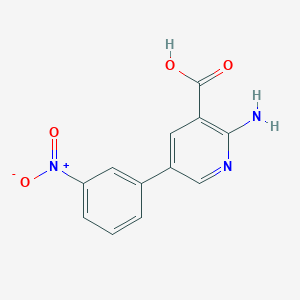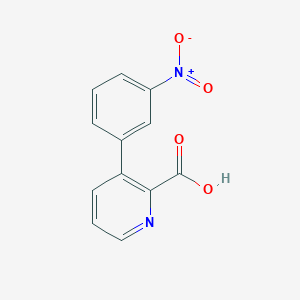
3-(3-Nitrophenyl)picolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Nitrophenyl)picolinic acid: is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a nitrophenyl group attached to the third position of the picolinic acid structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Nitrophenyl)picolinic acid typically involves the nitration of picolinic acid followed by the introduction of the nitrophenyl group. One common method includes the reaction of picolinic acid with nitric acid under controlled conditions to introduce the nitro group. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid to facilitate the nitration process .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The use of continuous flow reactors can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 3-(3-Nitrophenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives of picolinic acid.
Reduction: Amino derivatives of picolinic acid.
Substitution: Various substituted picolinic acid derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 3-(3-Nitrophenyl)picolinic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in coordination chemistry. It can form complexes with metal ions, which are of interest in bioinorganic chemistry .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory agent and its ability to modulate biological pathways. Its derivatives are explored for their pharmacological properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .
作用機序
The mechanism of action of 3-(3-Nitrophenyl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, which influence the compound’s binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
類似化合物との比較
Picolinic acid: A parent compound with a carboxylic acid group at the second position of the pyridine ring.
Isonicotinic acid: An isomer with the carboxylic acid group at the fourth position of the pyridine ring.
Nicotinic acid: An isomer with the carboxylic acid group at the third position of the pyridine ring.
Uniqueness: 3-(3-Nitrophenyl)picolinic acid is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
3-(3-nitrophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-12(16)11-10(5-2-6-13-11)8-3-1-4-9(7-8)14(17)18/h1-7H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUDQQLIYWVNNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
